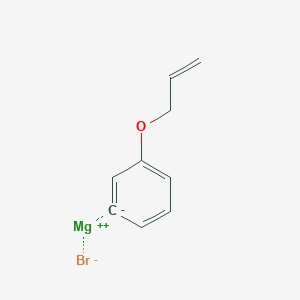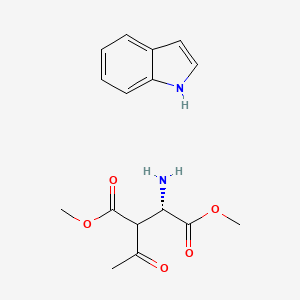
dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole is a complex organic compound that features both an indole ring and a substituted butanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indole ring, which can be achieved through Fischer indole synthesis or other methods. The butanedioate moiety can be introduced via esterification reactions. The final step often involves coupling the indole ring with the substituted butanedioate under specific conditions, such as using a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole exerts its effects involves interactions with various molecular targets. The indole ring can interact with biological receptors, while the butanedioate moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Dimethyl fumarate: Shares the dimethyl ester functionality but lacks the indole ring.
Indole-3-acetic acid: Contains the indole ring but has different substituents.
Uniqueness
Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole is unique due to its combination of an indole ring and a substituted butanedioate moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions and interact with biological targets, making it a compound of great interest for further research and development.
特性
CAS番号 |
107619-05-6 |
|---|---|
分子式 |
C16H20N2O5 |
分子量 |
320.34 g/mol |
IUPAC名 |
dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole |
InChI |
InChI=1S/C8H13NO5.C8H7N/c1-4(10)5(7(11)13-2)6(9)8(12)14-3;1-2-4-8-7(3-1)5-6-9-8/h5-6H,9H2,1-3H3;1-6,9H/t5?,6-;/m0./s1 |
InChIキー |
SGVVZZSCFPMVDF-PQAGPIFVSA-N |
異性体SMILES |
CC(=O)C([C@@H](C(=O)OC)N)C(=O)OC.C1=CC=C2C(=C1)C=CN2 |
正規SMILES |
CC(=O)C(C(C(=O)OC)N)C(=O)OC.C1=CC=C2C(=C1)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


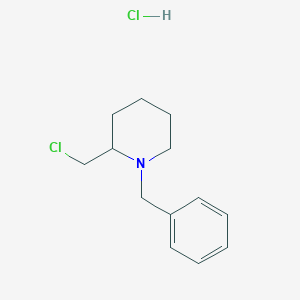
![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B13448167.png)
![1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride](/img/structure/B13448174.png)
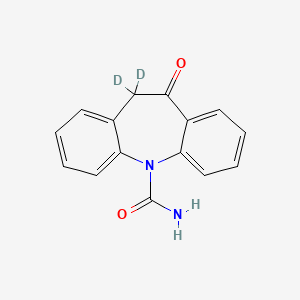
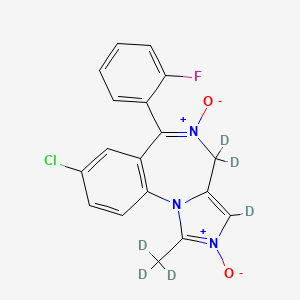
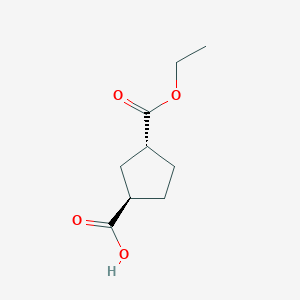
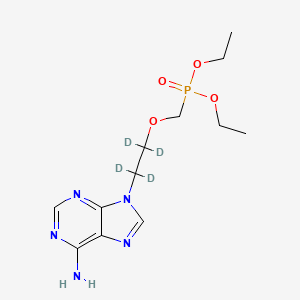
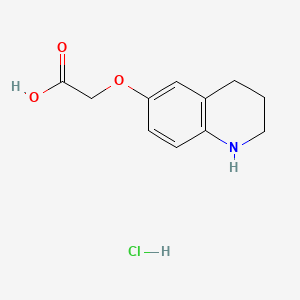
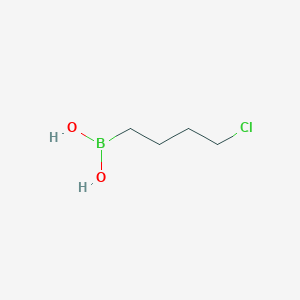

![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13448229.png)


